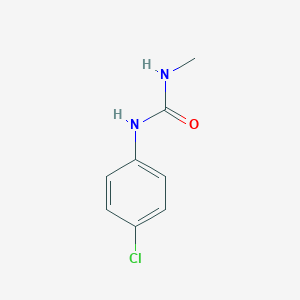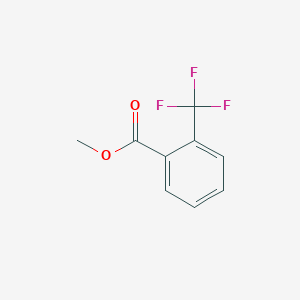
(((4-Bromotetrahydro-2H-pyran-3-yl)amino)methyl)-2-nitro-1H-imidazole-1-ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(((4-Bromotetrahydro-2H-pyran-3-yl)amino)methyl)-2-nitro-1H-imidazole-1-ethanol is a complex organic compound that features a combination of brominated tetrahydropyran, nitroimidazole, and ethanol functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with commercially available starting materials such as tetrahydropyran, bromine, imidazole, and ethanol.
Bromination: Tetrahydropyran is brominated using bromine in the presence of a suitable catalyst to yield 4-bromotetrahydropyran.
Amination: The brominated product undergoes nucleophilic substitution with an amine to introduce the amino group, forming 4-bromotetrahydro-2H-pyran-3-ylamine.
Imidazole Coupling: The amino derivative is then coupled with 2-nitroimidazole under basic conditions to form the desired imidazole derivative.
Ethanol Addition: Finally, the ethanol group is introduced through a nucleophilic substitution reaction, yielding (((4-Bromotetrahydro-2H-pyran-3-yl)amino)methyl)-2-nitro-1H-imidazole-1-ethanol.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol and imidazole moieties.
Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: The bromine atom can be substituted with various nucleophiles to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon or other hydrogenation catalysts.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the ethanol and imidazole groups.
Reduction: Amino derivatives from the reduction of the nitro group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: The compound serves as a precursor for synthesizing various derivatives with potential biological activities.
Catalysis: It can be used in catalytic studies to explore new reaction mechanisms.
Biology
Antimicrobial Agents: The nitroimidazole moiety is known for its antimicrobial properties, making this compound a candidate for developing new antibiotics.
Anticancer Research: The compound’s structure allows for modifications that could lead to potent anticancer agents.
Medicine
Drug Development: Its unique structure makes it a valuable scaffold for designing new drugs with improved efficacy and reduced side effects.
Industry
Chemical Manufacturing: It can be used in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The nitroimidazole group can undergo bioreductive activation in hypoxic cells, leading to the formation of reactive intermediates that damage DNA and other cellular components. The brominated tetrahydropyran and ethanol groups may enhance the compound’s solubility and cellular uptake, facilitating its biological activity.
Comparison with Similar Compounds
Similar Compounds
Metronidazole: A well-known nitroimidazole antibiotic.
Tinidazole: Another nitroimidazole with similar antimicrobial properties.
Secnidazole: A nitroimidazole used for treating bacterial infections.
Uniqueness
Structural Complexity: The combination of brominated tetrahydropyran, nitroimidazole, and ethanol groups is unique, providing a distinct set of chemical and biological properties.
Potential for Derivatization: The compound’s structure allows for extensive chemical modifications, enabling the development of a wide range of derivatives with tailored properties.
This detailed overview highlights the significant aspects of (((4-Bromotetrahydro-2H-pyran-3-yl)amino)methyl)-2-nitro-1H-imidazole-1-ethanol, from its synthesis to its applications and unique characteristics
Properties
IUPAC Name |
1-[(4-bromooxan-3-yl)amino]-3-(2-nitroimidazol-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BrN4O4/c12-9-1-4-20-7-10(9)14-5-8(17)6-15-3-2-13-11(15)16(18)19/h2-3,8-10,14,17H,1,4-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKORDMXMGXPXFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1Br)NCC(CN2C=CN=C2[N+](=O)[O-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrN4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134419-55-9 |
Source


|
| Record name | (((4-Bromotetrahydro-2H-pyran-3-yl)amino)methyl)-2-nitro-1H-imidazole-1-ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134419559 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Pyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B164971.png)





